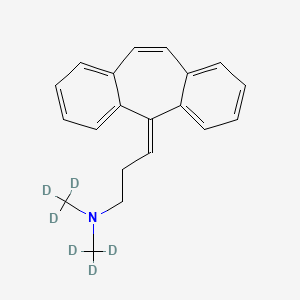
(1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-enol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-enol is a synthetic organic compound characterized by a cyclopentene ring substituted with a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-enol typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-enol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated cyclopentane derivative.
Substitution: The pyrazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanal derivatives.
Reduction: Formation of cyclopentanol or cyclopentane derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in biological studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Potential use in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-enol would depend on its specific application. For example:
Pharmacological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways.
Catalytic Activity: The compound may act as a catalyst by providing an active site for chemical reactions, thereby increasing reaction rates.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopentane: A saturated analog of the compound.
(1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-enone: An oxidized analog of the compound.
(1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-enylamine: A substituted analog of the compound.
Uniqueness
(1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-enol is unique due to its specific combination of a cyclopentene ring and a pyrazole moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(1S,4R)-4-(3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C10H14N2O/c1-6-10(7(2)12-11-6)8-3-4-9(13)5-8/h3-4,8-9,13H,5H2,1-2H3,(H,11,12)/t8-,9+/m0/s1 |
Clé InChI |
GQAULXNKFCLCAG-DTWKUNHWSA-N |
SMILES isomérique |
CC1=C(C(=NN1)C)[C@@H]2C[C@@H](C=C2)O |
SMILES canonique |
CC1=C(C(=NN1)C)C2CC(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


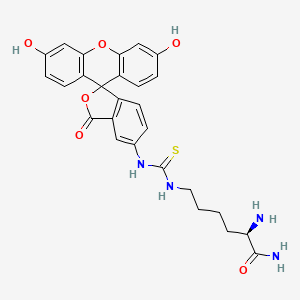
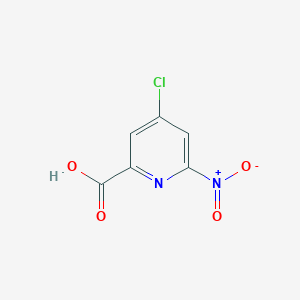
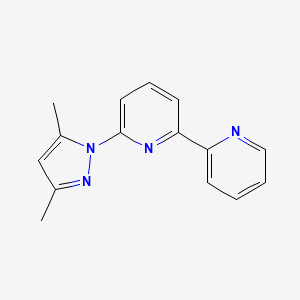
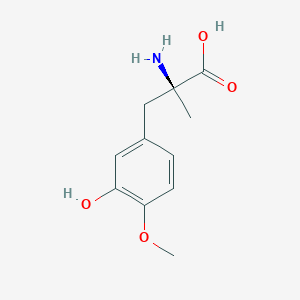
![4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol](/img/structure/B13441039.png)

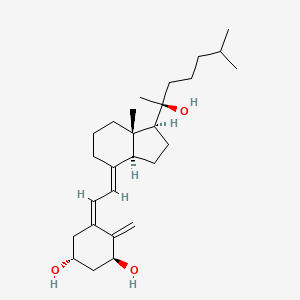
![8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13441060.png)

![3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441075.png)
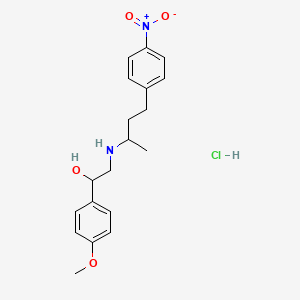

![[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate](/img/structure/B13441105.png)
